molecular formula C16H18N2OS2 B2692558 4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705097-62-6

4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2692558
CAS No.: 1705097-62-6
M. Wt: 318.45
InChI Key: LVYZYBZSPYJPFA-UHFFFAOYSA-N
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Description

4-(2-Methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705097-62-6) is a synthetically designed organic compound with a molecular formula of C16H18N2OS2 and a molecular weight of 318.46 g/mol . This molecule is built around a 1,4-thiazepane core, a seven-membered ring containing both sulfur and nitrogen heteroatoms, which is substituted at the 7-position with a thiophen-2-yl group and at the 4-position with a 2-methylpyridine-3-carbonyl moiety . The integration of these distinct heterocyclic components—thiazepane, thiophene, and picolinamide—makes it a structurally complex and interesting scaffold for medicinal chemistry and drug discovery research. Heterocyclic compounds containing sulfur and nitrogen atoms, particularly thiophene and thiazepane derivatives, are frequently investigated for their diverse biological activities . Thiophene-based scaffolds are recognized for their significant potential in anticancer research and have been identified as potent, orally active inhibitors in other pharmacological contexts, highlighting the value of this heterocycle in developing bioactive molecules . Similarly, the 1,4-thiazepane structure is a privileged scaffold in medicinal chemistry. The specific molecular architecture of this compound suggests potential for interaction with various biological targets, and researchers are exploring its utility in developing new therapeutic agents. It is available for research applications, including as a building block in synthetic chemistry, a candidate for high-throughput screening libraries, or a lead compound for structure-activity relationship (SAR) studies. Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2-methylpyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-12-13(4-2-7-17-12)16(19)18-8-6-15(21-11-9-18)14-5-3-10-20-14/h2-5,7,10,15H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYZYBZSPYJPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Moiety: Starting with 2-methylpyridine, the carbonyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

    Thiazepane Ring Formation: The thiazepane ring is synthesized through a cyclization reaction involving a thiol and an amine precursor under basic conditions.

    Thiophene Introduction: The thiophene ring is attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized pyridine or thiophene derivatives.

Scientific Research Applications

4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Key Differences :

  • The target compound replaces the dihydropyridine ring with a 1,4-thiazepane, introducing conformational flexibility and altered hydrogen-bonding capacity.
  • The methylpyridine-3-carbonyl group may enhance solubility or steric interactions compared to naphthalene or chloro substituents in Compounds 1 and 4 .

Thiazepane Derivatives with Modified Substituents

  • 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane : A close analog with a methylsulfanyl group replacing the methyl group on the pyridine ring. This modification could increase lipophilicity and alter metabolic stability .

Comparison Table :

Compound Core Structure Key Substituents Potential Pharmacological Impact
Target Compound 1,4-Thiazepane 2-Methylpyridine-3-carbonyl Enhanced conformational flexibility
Compound 4 Dihydropyridine Chloro, naphthalene, thiophene Improved CDK2 inhibition (IC50 = 0.24 µM)
4-[2-(Methylsulfanyl)... 1,4-Thiazepane Methylsulfanyl pyridine Increased lipophilicity

Biological Activity

The compound 4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic amide that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N2OSC_{13}H_{12}N_2OS with a molecular weight of approximately 318.45 g/mol. Its structure features a thiazepane ring, which is known for its diverse biological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have reported that derivatives of thiazepane compounds exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

Research indicates that thiazepane derivatives can inhibit cancer cell proliferation. A study demonstrated that compounds with similar thiazepane structures exhibited cytotoxic effects on human prostate cancer cells (PC-3), leading to apoptosis through the activation of caspase pathways. The specific IC50 values for related compounds ranged from 10 to 50 µM, suggesting moderate potency.

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using macrophage cell lines have shown a reduction in these cytokine levels upon treatment with thiazepane derivatives.

The exact mechanisms by which 4-(2-methylpyridine-3-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Thiazepane compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : Potential binding to specific receptors involved in inflammation or cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leading to programmed cell death.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of thiazepane derivatives:

StudyFindings
Al-Masri et al. (2023)Investigated the synthesis and biological evaluation of thiazepane derivatives; noted significant antimicrobial activity against Gram-positive bacteria.
Basem et al. (2024)Explored anticancer effects on PC-3 cells; reported IC50 values indicating moderate cytotoxicity and apoptosis induction.
Geyer et al. (2024)Evaluated anti-inflammatory properties; demonstrated reduced cytokine production in macrophage cultures treated with thiazepane derivatives.

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